molecular formula C12H26Cl2N2 B1398229 1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220017-97-9

1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1398229
CAS No.: 1220017-97-9
M. Wt: 269.25 g/mol
InChI Key: JISBLNUSOLMZEI-UHFFFAOYSA-N
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Description

“1-[2-(3-Piperidinyl)ethyl]piperidine” is a chemical compound with the CAS Number: 122373-92-6 . The molecular weight of this compound is 196.34 .


Molecular Structure Analysis

The molecular formula of “1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride” is C12H26Cl2N2 . The average mass is 269.254 Da and the monoisotopic mass is 268.147308 Da .

Scientific Research Applications

Anticancer Agents Synthesis

1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride has been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which showed promising results as anticancer agents. These compounds exhibited significant anticancer activity in vitro, and further studies, especially in vivo, are recommended to confirm their therapeutic usefulness (Rehman et al., 2018).

Antibacterial Activity

This compound has also been involved in synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These derivatives have shown moderate inhibitory effects against bacterial strains, particularly Gram-negative bacteria, suggesting their potential as antibacterial agents (Iqbal et al., 2017).

Molecular Structure Studies

Studies have focused on understanding the molecular and crystal structures of derivatives of this compound, revealing insights into their conformational flexibility and hydrogen bonding patterns. These studies provide valuable information for designing and synthesizing new compounds with improved therapeutic properties (Khan et al., 2013).

Cardiovascular Activity

Derivatives of this compound have been synthesized and evaluated for their cardiovascular activity. The study also explored their electrochemical oxidation, offering a better understanding of their pharmacological potential and interaction mechanisms (Krauze et al., 2004).

Alzheimer’s Disease Treatment

New N-substituted derivatives have been synthesized to explore potential drug candidates for Alzheimer’s disease treatment. These compounds have undergone enzyme inhibition activity screening against the acetylcholinesterase enzyme and haemolytic activity, demonstrating their potential as novel drug candidates (Rehman et al., 2018).

Properties

IUPAC Name

1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISBLNUSOLMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride
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